N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide
Description
This compound is a structurally complex small molecule featuring a 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 4-methyl-3-nitrobenzamide moiety at position 3. The sulfur atom at position 5 of the triazole is connected to a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group. Its synthesis likely involves S-alkylation of the triazole-thiol intermediate with a bromoethyl-dihydroquinoline derivative, followed by benzamide coupling, analogous to methods for related triazole derivatives .
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O4S/c1-18-8-9-20(15-24(18)35(38)39)27(37)30-16-25-31-32-28(34(25)22-12-10-21(29)11-13-22)40-17-26(36)33-14-4-6-19-5-2-3-7-23(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJUAHYJVMGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
This structure features several functional groups that are known to influence biological activity, including a triazole moiety and a quinoline derivative.
Anticancer Properties
Research into related compounds has indicated that benzamide derivatives can act as effective RET kinase inhibitors, which are crucial in cancer therapy. In particular, compounds with similar structures demonstrated moderate to high potency against cancer cell lines . The target compound’s structural features may suggest similar anticancer properties.
Structure-Activity Relationships (SAR)
Understanding SAR is essential for optimizing the biological activity of compounds. The incorporation of a triazole ring and modifications on the benzamide core have been linked to enhanced activity against specific targets. For example, variations in substituents on the phenyl rings significantly affect binding affinity and biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study explored the synthesis and biological evaluation of triazole derivatives, revealing that compounds with similar functionalities exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to established antibiotics .
- Cancer Cell Proliferation : In another investigation, a series of benzamide derivatives were tested for their ability to inhibit cell proliferation in various cancer models. The results indicated that modifications at the 4-position of the benzamide significantly influenced cytotoxicity levels .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against various fungal pathogens, making this compound a candidate for further investigation in antifungal drug development .
Anticancer Potential : The quinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate these mechanisms and evaluate its effectiveness in clinical settings.
Pharmacological Applications
Enzyme Inhibition : The compound's structure suggests potential inhibition of specific enzymes involved in disease processes. For instance, triazole derivatives have been shown to inhibit enzymes like aromatase and carbonic anhydrase, which are relevant in cancer therapy and other conditions .
Neuroprotective Effects : Some studies have indicated that similar compounds may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress. This opens avenues for exploring the compound's effects on neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 4H-1,2,4-Triazole Cores
Compounds sharing the 4H-1,2,4-triazole scaffold exhibit diverse biological activities depending on substituents. For example:
- (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15]: These S-alkylated triazoles, synthesized via base-mediated reactions with α-halogenated ketones, demonstrate the importance of the thioether linkage and fluorinated aryl groups in modulating solubility and target binding. The 4-fluorophenyl substitution (as in the target compound) enhances lipophilicity and may improve membrane permeability .
- N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12): This compound replaces the dihydroquinoline moiety with a phthalazinone group, highlighting the flexibility of triazole-based scaffolds to accommodate diverse pharmacophores while retaining activity .
Role of Nitro Substituents
The 3-nitro group on the benzamide ring in the target compound is a critical feature. Comparative studies on nitro-substituted analogues (e.g., nitrothiophen and nitroimidazole derivatives) reveal that nitro groups enhance bioactivity by acting as electron-withdrawing groups, improving interactions with enzymatic active sites. For instance, nitro-substituted aryl compounds (e.g., 4b, 4f, 4g) exhibit superior antimycobacterial activity compared to non-nitro analogues (4a, 4d, 4e) .
Fluorinated Aryl Groups
The 4-fluorophenyl group in the target compound is a common motif in drug design. Similar compounds, such as N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, leverage fluorine’s electronegativity and small atomic radius to strengthen hydrophobic interactions and metabolic stability .
Thioether Linkages
The thioether (-S-) bridge in the target compound is structurally analogous to S-alkylated triazoles like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), where sulfur enhances electron delocalization and redox activity. However, the dihydroquinoline substituent in the target compound introduces a unique conformational constraint compared to simpler benzothiazole derivatives .
Data Tables
Table 2: Impact of Substituents on Bioactivity
Methodological Considerations for Similarity Assessment
Comparative studies rely on computational tools like Tanimoto coefficient-based similarity indexing, which evaluates structural overlap using molecular fingerprints . For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), underscoring the predictive value of such methods . However, physicochemical properties (e.g., logP, solubility) must also be assessed to account for functional differences despite structural resemblance .
Q & A
Basic Question: What are the common synthetic pathways for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with preparation of key intermediates like the triazole core and dihydroquinoline derivatives. For example:
- Step 1: Formation of the 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiocarbazides under acidic conditions.
- Step 2: Alkylation with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide to introduce the thioether linkage.
- Step 3: Coupling the triazole-thioether intermediate with 4-methyl-3-nitrobenzamide via nucleophilic substitution or amide bond formation.
Reaction conditions (e.g., Cs₂CO₃ as a base in DMSO, 60–80°C) are critical for regioselectivity and yield optimization .
Basic Question: What characterization techniques are essential for confirming its structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 580.2) .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Question: How can reaction conditions be optimized to mitigate side-product formation during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, reducing byproducts .
- Temperature Control: Maintaining 60–70°C during alkylation prevents thermal decomposition .
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems .
- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .
Advanced Question: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
- Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive inhibitors) to validate target engagement .
- Structural Analogs: Compare bioactivity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify critical pharmacophores .
Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., replacing the nitro group with methoxy or halogens) and test their potency .
- Molecular Docking: Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina to correlate substituent effects with affinity .
- Pharmacokinetic Profiling: Assess logP, metabolic stability, and membrane permeability to link structural features to in vivo efficacy .
Basic Question: What are the primary biological targets investigated for this compound?
Answer:
- Kinases: Inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole and nitrobenzamide motifs .
- Enzymes: Interaction with cytochrome P450 isoforms (e.g., CYP3A4) via the dihydroquinoline moiety, relevant for drug metabolism studies .
- Cellular Pathways: Apoptosis induction in cancer cells via caspase-3/7 activation .
Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) to the nitrobenzamide moiety for improved bioavailability .
- Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in cell culture .
Advanced Question: What analytical methods are recommended for stability studies under varying pH conditions?
Answer:
- Forced Degradation: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours .
- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis of the amide bond at pH >10) .
- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .
Basic Question: What safety precautions are advised for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal in accordance with EPA guidelines .
Advanced Question: How can researchers validate target specificity in complex biological systems?
Answer:
- CRISPR Knockout Models: Generate cell lines lacking the putative target protein (e.g., EGFR) to confirm on-mechanism effects .
- Thermal Shift Assays: Monitor protein melting temperature (Tm) shifts upon compound binding to assess direct interaction .
- Transcriptomic Profiling: RNA-seq analysis to identify off-target pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
